Tetranor-PGDM lactone is a chemical compound derived from prostaglandin D2, which plays significant roles in various physiological processes, including modulation of inflammation and vascular functions. The compound is identified as an abundant urinary metabolite of prostaglandin D2 and serves as a biomarker for its biosynthesis in both humans and mice. Its formal name is 8-((4aR,5R,7aS)-2,6-dioxooctahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid, with a molecular formula of and a molecular weight of 310.3 g/mol .
Tetranor-PGDM lactone is classified as a cyclopentane derivative and is categorized within the family of prostaglandins. It is synthesized from the metabolism of prostaglandin D2 through enzymatic processes involving cyclooxygenase enzymes. The compound has been detected in biological samples, particularly urine, where it reflects the biosynthesis of prostaglandin D2 .
The synthesis of tetranor-PGDM lactone can be performed through various methods, primarily focusing on the modification of prostaglandin D2. The following steps outline its synthesis:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as liquid chromatography-tandem mass spectrometry are employed to monitor the progress and confirm the identity of the synthesized compound .
Tetranor-PGDM lactone features a complex cyclic structure characterized by multiple functional groups, including ketones and carboxylic acids. The stereochemistry is critical for its biological activity, with specific configurations at several chiral centers.
Tetranor-PGDM lactone can participate in various chemical reactions typical for lactones and carboxylic acids:
The reactivity of tetranor-PGDM lactone is influenced by its functional groups, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Tetranor-PGDM lactone exerts its biological effects primarily through modulation of prostanoid receptors, specifically the D prostanoid receptors. These interactions lead to various physiological responses:
Research indicates that levels of tetranor-PGDM correlate with inflammatory states and responses to stimuli such as bacterial lipopolysaccharides .
Tetranor-PGDM lactone finds several applications in scientific research:
This compound's unique properties make it valuable for exploring therapeutic avenues related to inflammation and vascular health.
The biosynthesis of tetranor prostaglandin D metabolite lactone originates with the enzymatic conversion of arachidonic acid by cyclooxygenase isoforms. Cyclooxygenase-1 and cyclooxygenase-2 catalyze the committed step in prostaglandin biosynthesis: the bis-oxygenation of arachidonic acid to form prostaglandin G₂, followed by peroxidase reduction to prostaglandin H₂ [8]. These homodimeric, monotopic membrane proteins are localized to the endoplasmic reticulum lumen and nuclear envelope, where they undergo co-translational N-glycosylation essential for structural stability [2] [8]. Prostaglandin H₂ serves as the immediate precursor for specific prostaglandin synthases, including hematopoietic prostaglandin D synthase and lipocalin-type prostaglandin D synthase, which isomerize it to prostaglandin D₂—the direct precursor of tetranor prostaglandin D metabolite [1] [4].
Genetic and pharmacological evidence demonstrates distinct roles for cyclooxygenase isoforms in prostaglandin D₂ biosynthesis. Cyclooxygenase-1 deletion in murine models reduces urinary tetranor prostaglandin D metabolite by >80%, whereas cyclooxygenase-2 deletion shows minimal impact, indicating cyclooxygenase-1’s dominant role in constitutive prostaglandin D₂ production [1] [4]. This tissue-specific substrate specificity arises from cyclooxygenase-1’s ubiquitous expression versus cyclooxygenase-2’s inducibility during inflammation [4] [8]. The cyclooxygenase active site features a narrow hydrophobic tunnel (8Å × 25Å) with conserved residues (Arginine¹¹⁹, Tyrosine³⁸⁴, Serine⁵²⁹ in human cyclooxygenase-1) that position arachidonic acid for hydrogen abstraction and oxygenation [8]. Non-steroidal anti-inflammatory drugs inhibit this site competitively, except aspirin, which acetylates Serine⁵²⁹ to irreversibly block prostaglandin H₂ formation [8].
Table 1: Characteristics of Cyclooxygenase Isoforms in Prostaglandin D₂ Biosynthesis
| Feature | Cyclooxygenase-1 | Cyclooxygenase-2 |
|---|---|---|
| Gene expression | Constitutive | Inducible (cytokines, growth factors) |
| Primary function | Homeostatic prostaglandin production | Inflammatory prostaglandin production |
| Amino acid identity | ~60–65% similarity to cyclooxygenase-2 | ~60–65% similarity to cyclooxygenase-1 |
| Impact on PGDM levels | >80% reduction in knockout models | Minimal reduction in knockout models |
| Catalytic site residues | Arginine¹¹⁹, Tyrosine³⁸⁴, Serine⁵²⁹ (human) | Structurally homologous residues |
Prostaglandin D₂ undergoes rapid enzymatic transformation to tetranor prostaglandin D metabolite lactone via sequential β-oxidation and dehydrogenation steps. The initial extracellular metabolism involves dehydrogenase-mediated oxidation to form 15-deoxy-Δ¹²,¹⁴-prostaglandin D₂ and 15-keto-prostaglandin D₂ [1] [6]. These intermediates are then internalized for mitochondrial β-oxidation, which cleaves four carbon atoms (tetranor denotes loss of four carbons) from the carboxylic acid side chain [1] [5]. The resultant 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor prostaglandin D metabolite) represents the predominant urinary metabolite of prostaglandin D₂ in humans and mice [1] [3].
Tetranor prostaglandin D metabolite exists in equilibrium with its γ-lactone form, tetranor prostaglandin D metabolite lactone, through intramolecular esterification. The open-chain metabolite features three carboxylic acid groups that facilitate cyclization: the C-1 carboxyl group nucleophilically attacks the C-9 hydroxyl group after dehydration, forming a six-membered lactone ring [6]. This structural rearrangement enhances metabolic stability, enabling urinary excretion as the major elimination pathway [1] [5]. Liquid chromatography-tandem mass spectrometry analyses reveal tetranor prostaglandin D metabolite is 20-fold more abundant in human urine than other prostaglandin D₂ metabolites (e.g., 11β-prostaglandin F₂α) [1] [6]. Its levels directly correlate with systemic prostaglandin D₂ production, as evidenced by: (1) dose-dependent increases during prostaglandin D₂ infusion in mice, (2) reduction upon lipocalin-type prostaglandin D synthase or hematopoietic prostaglandin D synthase deletion, and (3) elevation during niacin-induced flushing or lipopolysaccharide-induced inflammation in humans [1] [3] [5].
Table 2: Metabolic Degradation Steps of Prostaglandin D₂ to Tetranor Prostaglandin D Metabolite Lactone
| Step | Enzymatic Process | Chemical Transformation | Key Intermediate/Product |
|---|---|---|---|
| 1 | Dehydrogenation | 15-hydroxy → 15-keto group | 15-keto-prostaglandin D₂ |
| 2 | Δ¹³-reduction | Double bond saturation | 15-keto-dihydro-prostaglandin D₂ |
| 3 | β-oxidation (×2 cycles) | C₂-unit cleavage from carboxyl chain | Dicarboxylic tetranor metabolite |
| 4 | Lactonization | Intramolecular esterification: C-1-COOH + C-9-OH → lactone | Tetranor prostaglandin D metabolite lactone |
Lactonization of tetranor prostaglandin D metabolite represents a non-enzymatic, structure-driven process governed by molecular geometry and solution conditions. The open-chain metabolite contains three ionizable carboxyl groups (pKa 3.5–4.7) and a C-9 hydroxyl group, creating a favorable intramolecular reaction landscape [6]. Lactonization proceeds through nucleophilic attack of the C-1 carboxylate oxygen on the electrophilic carbonyl carbon of the C-11 keto group, facilitated by acid-catalyzed dehydration. This forms a γ-hydroxybutyrolactone structure with a six-membered ring (1,4-lactone), significantly enhancing the molecule’s stability and lipophilicity [6]. Ultra-performance liquid chromatography-selected reaction monitoring mass spectrometry studies confirm this lactone is the dominant urinary form due to its kinetic stability under physiological pH [6].
The kinetics of lactonization exhibit pH dependence: acidic conditions accelerate ring closure by protonating carboxylate groups, while alkaline conditions favor hydrolysis to the open-chain form [6]. At urinary pH (5.5–7.0), the equilibrium constant (Keq = [lactone]/[open form]) is ~2.5, indicating lactone predominance [6]. Molecular dynamics simulations reveal that lactonization minimizes steric strain between the C-1 carboxyl and C-9 hydroxyl groups while reducing solvent-accessible polar surface area by 38%. This structural rearrangement enables more efficient renal excretion and detection in urine samples [3] [6]. Solid-phase extraction coupled with enzyme immunoassays or mass spectrometry leverages this stability for quantification, with recovery rates of 82–114% in artificial urine [3] [5]. Such analytical robustness establishes tetranor prostaglandin D metabolite lactone as a reliable biomarker for prostaglandin D₂-driven processes, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma [3] [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: